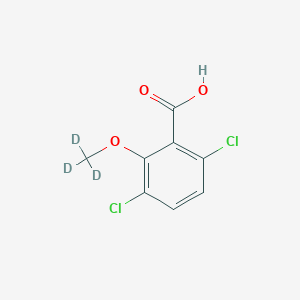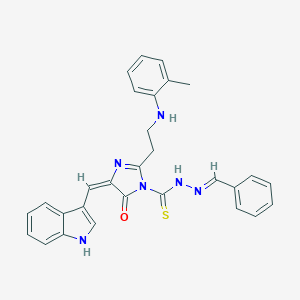
Dahctp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dahctp is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Dahctp is a derivative of the natural compound, 2,3-dihydro-1H-cyclopenta[b]quinoline-1,4-dione, and is characterized by its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of Dahctp is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Dahctp has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase. These enzymes play a crucial role in cell signaling and proliferation, making Dahctp a potential candidate for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
Dahctp has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Dahctp has also been reported to inhibit cell proliferation and migration, which are crucial processes involved in tumor growth and metastasis. In addition, Dahctp has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Dahctp is its synthetic nature, which allows for the production of large quantities of the compound. This is beneficial for lab experiments that require high doses of the compound. However, one of the limitations of Dahctp is its limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the synthesis of Dahctp can be challenging, and the yield of the process can be affected by various factors, including the purity of the starting material and the quality of the reagents used.
Direcciones Futuras
There are several future directions for the study of Dahctp. One of the areas of interest is the development of Dahctp-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of Dahctp, which may provide insights into its potential applications in various fields. In addition, the synthesis of Dahctp can be optimized to improve the yield and purity of the process, which may facilitate its use in lab experiments. Overall, the study of Dahctp has significant potential for the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of Dahctp involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline-1,4-dione with various reagents, including hydrazine hydrate, sodium hydroxide, and acetic anhydride. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product. The yield of the synthesis process depends on the purity of the starting material, reaction conditions, and the quality of the reagents used.
Aplicaciones Científicas De Investigación
Dahctp has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit anticancer, antiviral, and antitumor properties, making it a promising candidate for drug development. Dahctp has also been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, Dahctp has been reported to have potential applications in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's diseases.
Propiedades
Número CAS |
110537-14-9 |
|---|---|
Nombre del producto |
Dahctp |
Fórmula molecular |
C15H29N4O13P3 |
Peso molecular |
566.33 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-[4-(6-aminohexylamino)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H29N4O13P3/c16-6-3-1-2-4-7-17-13-5-8-19(15(21)18-13)14-9-11(20)12(30-14)10-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,8,11-12,14,20H,1-4,6-7,9-10,16H2,(H,25,26)(H,27,28)(H,17,18,21)(H2,22,23,24)/t11-,12+,14+/m0/s1 |
Clave InChI |
HGJARKVELPNKKU-OUCADQQQSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
DAHCTP N(4)-(6-aminohexyl)deoxycytidine 5'-triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



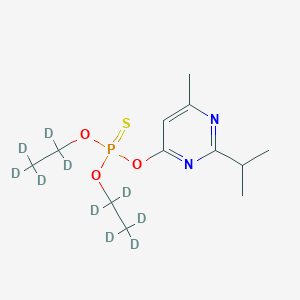
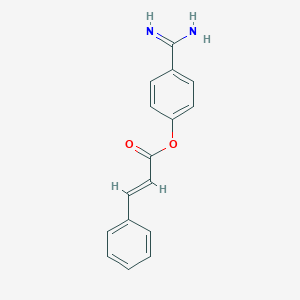
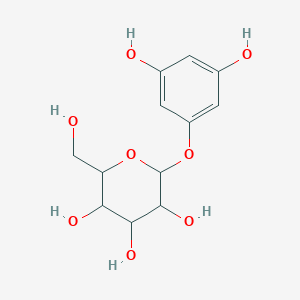
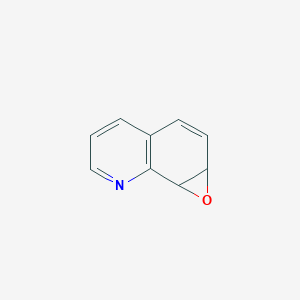
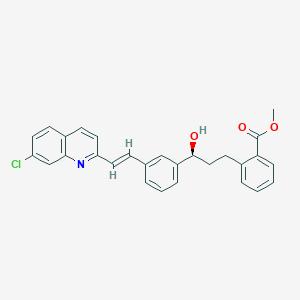
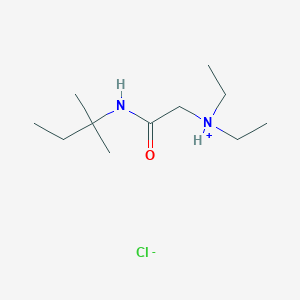
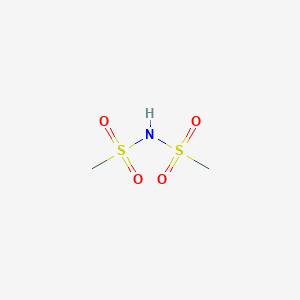
![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)
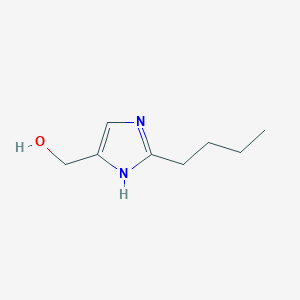
![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)
